molecular formula C18H26N2O4 B5050708 1-(4,5-dimethoxy-2-nitrobenzyl)decahydroquinoline

1-(4,5-dimethoxy-2-nitrobenzyl)decahydroquinoline

Cat. No. B5050708
M. Wt: 334.4 g/mol
InChI Key: TVLFCBDSKNDCPN-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB) is a derivative of 4,5-dimethoxy-2-nitrobenzyl (DMNB). The DMNB group of DMNBB is used as a photolabile protecting group in caging technology to develop pro-drugs .


Synthesis Analysis

The synthesis of 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene has been reported using 6-nitroveratraldehyde as the starting reagent . It is also used in the synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine which forms caged vanilloid .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethoxy-2-nitrobenzyl bromide is C9H10BrNO4 .


Chemical Reactions Analysis

4,5-Dimethoxy-2-nitrobenzyl bromide is used as a reagent for protection of amines, for use in N-protection of bases in nucleotide synthesis, and photochemical protecting groups in organic synthesis .


Physical And Chemical Properties Analysis

The melting point of 4,5-Dimethoxy-2-nitrobenzyl bromide is 131-133 °C (lit.) .

Mechanism of Action

The DMNB group of DMNBB is used as a photolabile protecting group in caging technology. Upon irradiation with light of appropriate wavelength, the DMNB group is removed, releasing the original compound .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-23-17-10-14(16(20(21)22)11-18(17)24-2)12-19-9-5-7-13-6-3-4-8-15(13)19/h10-11,13,15H,3-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLFCBDSKNDCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCCC3C2CCCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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